molecular formula C20H25N3O2S B4573654 N-[3-(cyclohexylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]pyridine-3-carboxamide

N-[3-(cyclohexylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]pyridine-3-carboxamide

Cat. No.: B4573654
M. Wt: 371.5 g/mol
InChI Key: PRDDFOUSZQRVSI-UHFFFAOYSA-N
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Description

N-[3-(cyclohexylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]pyridine-3-carboxamide is a complex organic compound known for its unique structure and potential applications in various scientific fields This compound features a pyridine ring substituted with a thiophene ring, which is further modified with cyclohexylcarbamoyl, ethyl, and methyl groups

Scientific Research Applications

N-[3-(cyclohexylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]pyridine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(cyclohexylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]pyridine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, which is then functionalized with ethyl and methyl groups. The cyclohexylcarbamoyl group is introduced through a carbamoylation reaction, and the final step involves coupling the modified thiophene ring with the pyridine ring under specific reaction conditions, such as the use of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing automated systems and advanced purification techniques to ensure the final product’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-[3-(cyclohexylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction could result in simpler derivatives of the original compound.

Mechanism of Action

The mechanism of action of N-[3-(cyclohexylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact pathways and targets depend on the compound’s specific application and the biological system in which it is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(cyclohexylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]pyridine-4-carboxamide
  • N-[3-(cyclohexylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]-1-ethylpyrazole-3-carboxamide

Uniqueness

N-[3-(cyclohexylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]pyridine-3-carboxamide stands out due to its specific substitution pattern and the presence of both a thiophene and pyridine ring

Properties

IUPAC Name

N-[3-(cyclohexylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2S/c1-3-16-13(2)26-20(23-18(24)14-8-7-11-21-12-14)17(16)19(25)22-15-9-5-4-6-10-15/h7-8,11-12,15H,3-6,9-10H2,1-2H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRDDFOUSZQRVSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)NC2CCCCC2)NC(=O)C3=CN=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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